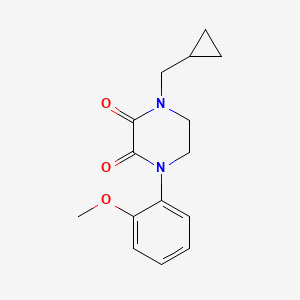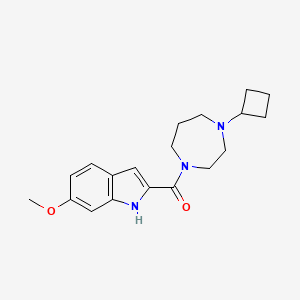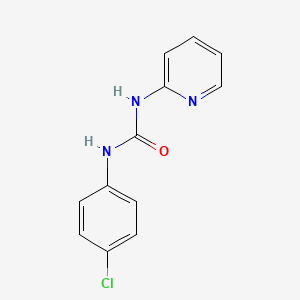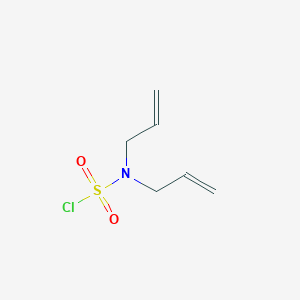
1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione, also known as CPMPD, is a synthetic compound that belongs to the family of piperazine derivatives. CPMPD has been the subject of scientific research due to its potential therapeutic applications in treating various neurological disorders.
Wirkmechanismus
The exact mechanism of action of 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione is not yet fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and glutamate. 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione may also have an effect on the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects
Studies have shown that 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione has anxiolytic and antidepressant effects in animal models. 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione has been found to increase the levels of BDNF in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione in lab experiments is its high selectivity for certain neurotransmitter receptors, which allows for more precise targeting of specific brain regions. However, one limitation of using 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione. One area of interest is its potential use in treating anxiety and depression in humans. Further research is also needed to better understand the mechanisms of action of 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione and its effects on neurotransmitter systems in the brain. Additionally, studies on the long-term effects of 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione use are needed to evaluate its safety and potential for use in humans.
Synthesemethoden
1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione can be synthesized through a multi-step process involving the reaction of 2-methoxybenzaldehyde with cyclopropylmethylamine to yield 1-(cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine. The piperazine is then treated with maleic anhydride to obtain the final product, 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione has been the subject of scientific research due to its potential therapeutic applications in treating various neurological disorders. Studies have shown that 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione has anxiolytic and antidepressant effects, as well as potential for use in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-20-13-5-3-2-4-12(13)17-9-8-16(10-11-6-7-11)14(18)15(17)19/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQULHMBBVXLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C(=O)C2=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2736323.png)







![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate](/img/structure/B2736333.png)